1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene
Overview
Description
1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene is an organic compound that belongs to the class of aryl halides It consists of a benzene ring substituted with bromine, chlorine, and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with triphenylphosphine dibromide or phenylphosphorus tetrachloride to introduce the bromine and chlorine substituents . Another method involves the use of N-bromosuccinimide to brominate a derivative of (4-bromophenyl)silane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The prop-2-yn-1-yl group can undergo oxidation or reduction under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the prop-2-yn-1-yl group to form different functional groups.
Scientific Research Applications
1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents, as well as the prop-2-yn-1-yl group, contribute to its reactivity and ability to form covalent bonds with other molecules. This allows the compound to modify biological targets and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to other bromochlorobenzene derivatives. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-chloro-2-prop-2-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrCl/c1-2-3-7-6-8(11)4-5-9(7)10/h1,4-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOLXTZBOSGNQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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